molecular formula C19H19N3O3S B2382306 N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688335-85-5

N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2382306
CAS RN: 688335-85-5
M. Wt: 369.44
InChI Key: SHCHKRMWLMWURP-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, which is a type of heterocyclic compound. The imidazole ring is a common feature in many important biological molecules, such as histidine and histamine . The compound also contains methoxyphenyl groups, which are common in many organic compounds and can influence the compound’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its formula, would include an imidazole ring substituted with a thioacetamide group and methoxyphenyl groups . These functional groups could potentially influence the compound’s reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxyphenyl groups could potentially increase the compound’s hydrophobicity .

Scientific Research Applications

PET Tracers for Imaging Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1)

Carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, including N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, have been synthesized for potential use as PET tracers in imaging NPP1. These derivatives are prepared by O-[(11)C]methylation of their precursors with [(11)C]CH3OTf and show high radiochemical purity and specific activity (Gao, Wang, & Zheng, 2016).

Antibacterial Activity

Compounds synthesized from N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide have been studied for their antibacterial activity. These compounds are characterized using spectroscopic methods and exhibit significant activity against various bacterial strains (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Anticancer Agents

The compound has been used in the synthesis of derivatives showing potential as anticancer agents. For instance, certain derivatives were investigated for their antitumor activities against human lung adenocarcinoma cells and showed significant selectivity and apoptosis-inducing properties (Evren et al., 2019).

Synthesis of Heterocyclic Rings for Antitumor Activity

Derivatives of N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide have been used in the synthesis of compounds bearing different heterocyclic rings, evaluated for their potential antitumor activity. Some of these compounds showed considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).

Antioxidant and Anti-inflammatory Compounds

This chemical has been involved in the synthesis of compounds with notable antioxidant and anti-inflammatory activities. Some derivatives displayed good efficacy in DPPH radical scavenging and lipid peroxide inhibition assays, demonstrating both antioxidant and anti-inflammatory properties (Koppireddi et al., 2013).

COX Inhibitory Activity

Some derivatives containing the 4-methoxyphenyl group within their structures, synthesized from N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, have shown strong inhibitory activity on the COX-2 enzyme, indicating potential for therapeutic applications in inflammation and pain management (Ertas et al., 2022).

Mechanism of Action

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential applications, such as in drug development or materials science. Studies could also be conducted to better understand its physical and chemical properties .

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-24-16-7-3-14(4-8-16)21-18(23)13-26-19-20-11-12-22(19)15-5-9-17(25-2)10-6-15/h3-12H,13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCHKRMWLMWURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

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